NHS-5(6)Carboxyrhodamine
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Description
NHS-5(6)Carboxyrhodamine is a rhodamine chromophore activated for facile labeling of amino groups . It is used for fluorescence labeling applications, where accurate dye/protein ratios can be obtained under native conditions .
Molecular Structure Analysis
The molecular formula of NHS-5(6)Carboxyrhodamine is C29H25N3O7 . The molecular weight is 527.52 .Chemical Reactions Analysis
NHS-5(6)Carboxyrhodamine is a rhodamine derived label for amine modification and protein conjugation . It is used for fluorescence labeling applications .Physical And Chemical Properties Analysis
The molecular weight of NHS-5(6)Carboxyrhodamine is 527.52 . The molecular formula is C29H25N3O7 . The density is 1.5±0.1 g/cm3 . The boiling point is 759.4±70.0 °C at 760 mmHg .Scientific Research Applications
Protein and Biomolecule Labeling
NHS-5(6)Carboxyrhodamine is utilized for labeling proteins and biomolecules through NHS ester-mediated derivatization, which allows conjugation to primary amines. This application is critical for fluorescence microscopy and other techniques requiring the visualization of biological molecules (Nanda & Lorsch, 2014).
Fluorescence Imaging
The compound is also involved in the development of fluorescent dyes for bioimaging. New rhodamines with intense red fluorescence, improved hydrolytic stability, and compatibility with bioconjugation techniques have been synthesized for use in stimulated emission depletion (STED) microscopy, offering high contrast and minimal background for biological samples (Kolmakov et al., 2014).
Surface Chemistry and Material Science
In material science, NHS-5(6)Carboxyrhodamine derivatives are used to modify surfaces, such as creating adhesive hydrogels with potential biomedical applications. These hydrogels can be covalently bound to tissues or proteins, providing a versatile tool for regenerative medicine and wound healing (Strehin et al., 2010).
Synthesis and Characterization
Efficient synthesis routes for NHS-5(6)Carboxyrhodamine and its derivatives have been reported, enabling the production of these compounds in quantities suitable for research and industrial applications. These methods often involve selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters, facilitating further conjugation with target molecules (Uddin & Marnett, 2008).
DNA Immobilization and Sensing
The activation of COOH-terminated surfaces with NHS-5(6)Carboxyrhodamine derivatives enables the immobilization of DNA, offering applications in biosensing and surface patterning. This approach allows for the specific and stable attachment of nucleic acids to various substrates, which is crucial for biosensor technology and diagnostic applications (Voicu et al., 2004).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYYHBMOVJJZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478456 |
Source
|
Record name | NHS-5(6)Carboxyrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NHS-5(6)Carboxyrhodamine | |
CAS RN |
150408-83-6 |
Source
|
Record name | NHS-5(6)Carboxyrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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